molecular formula C13H12N4OS B2387616 1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 130819-74-8

1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2387616
CAS No.: 130819-74-8
M. Wt: 272.33
InChI Key: ICDASYFVMLHAOF-UHFFFAOYSA-N
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Description

1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of 1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common synthetic route includes the reaction of 3-amino-1-benzylpyrazole with 2-chloro-6-(methylthio)pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and the presence of a base or acid catalyst. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-benzyl-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-19-13-15-11-10(12(18)16-13)7-14-17(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDASYFVMLHAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CC3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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